The compound is referenced under the CAS number 1239986-50-5 and has been studied for its potential as a dual inhibitor of blood coagulation factors Xa and XIa . The synthesis and characterization of this compound have been documented in various scientific literature, highlighting its relevance in medicinal chemistry.
The synthesis of 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves several steps:
The molecular structure of 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione can be described as follows:
Chemical reactions involving this compound primarily focus on its interactions as an inhibitor for coagulation factors. The following points summarize its reactivity:
The mechanism of action for 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione involves:
The physical and chemical properties of 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione include:
Property | Value |
---|---|
Molecular Weight | 369.42 g/mol |
Purity | ≥ 97% |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like methanol and dichloromethane |
Stability | Stable under normal conditions |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for pharmaceutical applications.
The applications of 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-y)-4-(1H-indol-3-y)-pyrrolidine -2,5-dione include:
The compound 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione represents a sophisticated integration of three pharmacologically significant heterocyclic systems: pyrroloquinoline, indole, and pyrrolizine-2,5-dione (maleimide). This molecular architecture creates a rigid, polycyclic scaffold with defined three-dimensional topology essential for selective target binding. The core structure features:
The spatial arrangement enforced by the trans-fusion of these rings creates distinct molecular topography. X-ray crystallographic studies of analogs confirm that the indole C2 proton and the pyrroloquinoline nitrogen are positioned 8.2Å apart, creating a complementary "wedge" for kinase active site penetration [7]. This geometric constraint is further evidenced by the significant differences in bioactivity between stereoisomers; the (3R,4R) configuration (Tivantinib) shows potent c-MET inhibition, while other isomers exhibit diminished target affinity [3] [5].
Table 1: Structural Components of the Hybrid Heterocyclic System
Structural Motif | Key Physicochemical Properties | Contribution to Molecular Architecture |
---|---|---|
Pyrroloquinoline | Planar tricyclic system; LogP ≈ 2.8 | Enhances protein binding via π-stacking; improves membrane permeability |
Indole | H-bond donor/acceptor; pKa ~9.28 [1] | Directs molecular orientation in binding pockets; contributes to solubility modulation |
Pyrrolizine-2,5-dione | Electron-deficient core; dipole moment ~4.2D | Enables covalent/non-covalent kinase binding; provides synthetic handle for derivatization |
Hybrid framework | Molecular weight: 369.42 g/mol [1] | Creates spatially constrained topology essential for selective inhibition |
Each heterocyclic component contributes distinct pharmacological behavior validated through both historical drug development and specific studies on this hybrid:
Pyrrole-2,5-dione (Maleimide) Derivatives: This motif serves as a privileged scaffold in kinase inhibitor design due to its ability to form reversible Michael adducts with catalytic cysteine residues. The electron-withdrawing nature of the carbonyl groups modulates reactivity, allowing selective inhibition without permanent covalent binding. In the target compound, this core demonstrates Ki values of 355 nM against c-MET kinase, outperforming early-generation maleimide-based inhibitors by 15-fold in selectivity indices [1] [7].
Indole-Based Pharmacology: The indole system, particularly when substituted at C3, mimics tryptophan residues in protein binding sites. This enables potent interference with growth factor signaling pathways, as demonstrated by the compound's inhibition of GSK3α/β kinases (IC₅₀ 190-220 nM) – an activity directly attributable to the indole moiety's interaction with ATP-binding pocket hydrophobic residues [3]. Indole-containing pharmaceuticals show remarkable prevalence in oncology, with over 15 FDA-approved drugs targeting receptor tyrosine kinases, leveraging this motif's balanced hydrophobicity and hydrogen bonding capabilities.
Pyrroloquinoline in Targeted Therapy: Pyrroloquinoline derivatives exhibit high affinity for chromatin-modifying enzymes and receptor tyrosine kinases due to their structural similarity to purine bases. Molecular modeling confirms that the pyrroloquinoline system in this hybrid occupies the same hydrophobic region as ATP's adenine ring in c-MET kinase, with binding energies of -9.8 kcal/mol [5] [7]. This motif significantly enhances cellular uptake, evidenced by Caco-2 permeability >5 × 10⁻⁶ cm/s in related analogs.
Table 2: Pharmacological Contributions of Heterocyclic Motifs
Heterocycle | Validated Biological Targets | Mechanistic Role | Representative Bioactivity |
---|---|---|---|
Pyrrole-2,5-dione | c-MET, VEGFR-3, PIM-1 kinases [1] | Reversible covalent inhibition; ATP-competitive binding | c-MET Ki = 355 nM [1] |
Indole | GSK3α/β, serotonin receptors, tubulin | Hydrophobic pocket filling; H-bond donation | GSK3α IC₅₀ = 190 nM [3] |
Pyrroloquinoline | Topoisomerase I/II, c-KIT, PDGFR | DNA intercalation; π-cation interactions | c-MET cellular IC₅₀ = 360 nM [5] |
Integrated hybrid | c-MET, GSK3α/β, microtubules [3] [7] | Multi-kinase inhibition; cytoskeletal disruption | Antiproliferative EC₅₀: 60-600 nM [1] |
The strategic fusion of these motifs creates a multi-target inhibitor profile that simultaneously disrupts oncogenic signaling through kinase inhibition (c-MET, GSK3) and cytoskeletal disruption. Structure-activity relationship (SAR) studies demonstrate that N-methylation of the indole nitrogen abolishes c-MET binding, while saturation of the pyrroloquinoline system reduces potency by 8-fold, confirming each component's essential role [7]. This hybrid represents a case study in rational polypharmacology through heterocyclic hybridization.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7